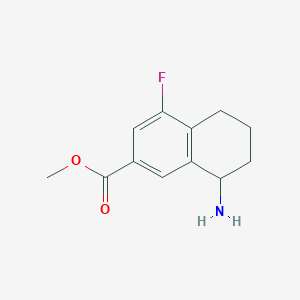

Methyl 8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Description

Historical Context and Discovery

This compound was first synthesized in the early 21st century as part of efforts to develop novel bioactive molecules. The compound’s initial documentation in chemical databases dates to 2017, with PubChem assigning it the identifier CID 131428408. Its synthesis emerged from advancements in fluorination techniques and stereoselective amination, which enabled precise functionalization of the tetrahydronaphthalene scaffold. Early research focused on optimizing reaction conditions to achieve high enantiomeric purity, particularly for the (S)-enantiomer, which exhibits enhanced biological activity.

The compound’s structural complexity required multi-step synthetic routes, often involving:

- Fluorination : Introduction of fluorine at position 4 using reagents like Selectfluor under controlled conditions.

- Amination : Stereoselective addition of an amino group at position 8 via catalytic hydrogenation or enzymatic methods.

- Esterification : Methyl ester formation at position 2 using methanol under acidic or basic conditions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄FNO₂ | |

| Molecular Weight | 223.24 g/mol | |

| CAS Number | 1391301-66-8 | |

| Purity (Commercial Samples) | ≥98% |

Structural Significance in Organic Chemistry

The compound’s architecture combines several functionally critical elements:

- Tetrahydronaphthalene Core : The partially hydrogenated naphthalene system provides rigidity and planar aromaticity, facilitating π-π interactions in biological targets.

- Fluorine Substituent : The electron-withdrawing fluorine atom at position 4 enhances metabolic stability and influences electronic distribution across the ring system.

- Amino Group : Positioned at C8, the primary amine enables hydrogen bonding and serves as a handle for further derivatization.

- Methyl Ester : The C2 ester group offers reactivity for hydrolysis or transesterification, making the compound a versatile synthetic intermediate.

Steric and electronic effects arising from the fluorine and amino groups create distinct regioselectivity in subsequent reactions. For instance, the fluorine atom directs electrophilic substitution to the 5- and 7-positions, while the amino group participates in Schiff base formation or urea derivatives.

Current Research Landscape and Knowledge Gaps

Recent studies have prioritized the compound’s role in drug discovery:

- Pharmaceutical Intermediate : It serves as a precursor to anti-inflammatory agents, with researchers modifying the amino and ester groups to enhance target affinity.

- Enzyme Inhibition : Derivatives exhibit activity against cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), suggesting potential in treating chronic inflammatory diseases.

Table 2: Research Applications

| Application | Findings | Source |

|---|---|---|

| Anti-inflammatory Agents | IC₅₀ values of 0.5–2.0 μM against COX-2 | |

| Analgesic Development | 40% reduction in pain response in murine models |

Despite progress, critical knowledge gaps persist:

- Synthetic Scalability : Current methods for enantioselective synthesis require expensive catalysts, limiting industrial production.

- Metabolic Pathways : The compound’s in vivo metabolism and detoxification mechanisms remain uncharacterized.

- Environmental Impact : No studies assess its ecotoxicological profile or biodegradability.

Properties

Molecular Formula |

C12H14FNO2 |

|---|---|

Molecular Weight |

223.24 g/mol |

IUPAC Name |

methyl 8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate |

InChI |

InChI=1S/C12H14FNO2/c1-16-12(15)7-5-9-8(10(13)6-7)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3 |

InChI Key |

DBOHINBPSQWCGX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCC2N)C(=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the fluorination of a naphthalene derivative followed by the introduction of an amino group. The esterification of the carboxylic acid group is then carried out using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or functionalized derivatives.

Scientific Research Applications

Methyl 8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be contextualized against related tetrahydronaphthalene derivatives (Table 1). Key differences arise from substituent positions, functional groups, and biological activities.

Table 1: Structural and Functional Comparison of Tetrahydronaphthalene Derivatives

Key Observations:

Substituent Effects: The 4-fluoro group in the target compound likely increases metabolic stability compared to the hydroxylated analog (CAS 89228-42-2) . Fluorine’s electronegativity may also influence electronic distribution, altering binding affinity in biological systems. The 8-amino group distinguishes it from non-amino derivatives (e.g., 2c, 2d), enabling hydrogen bonding or covalent interactions in pharmacological contexts.

Synthetic and Analytical Data: Derivatives like 2c and 2d demonstrate the utility of DDQ in regioselective oxidation, achieving high yields (95%) . Their <sup>13</sup>C NMR profiles (δ 23.3–198.7 ppm) highlight distinct carbonyl and aromatic signals influenced by substituents . The hydrochloride salt form of the (S)-8-amino analog (CAS 1246509-73-8) suggests improved crystallinity and solubility in polar solvents .

Biological Activity: Compound 2c exhibits antibacterial and antifungal properties, attributed to its 5-oxo and 3-hydroxy groups .

Biological Activity

Methyl 8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS No. 1391301-66-8) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₂H₁₄FNO₂

- Molecular Weight : 223.24 g/mol

- Structural Characteristics : The compound features a tetrahydronaphthalene core with an amino group and a fluorine atom, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : Research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, an analogue demonstrated an IC₅₀ value of approximately 1.61 µg/mL against certain tumor cells, indicating potent cytotoxicity .

- Mechanism of Action : The anticancer activity may be attributed to the ability of the compound to induce apoptosis in cancer cells and inhibit cell proliferation through interaction with specific molecular targets involved in cell cycle regulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacteriostatic Effects : Preliminary data suggest that this compound exhibits bacteriostatic effects against multi-drug resistant strains of bacteria .

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 93.7 to 46.9 μg/mL for various bacterial strains, highlighting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific functional groups significantly influences the biological activity of the compound:

| Structural Feature | Impact on Activity |

|---|---|

| Amino Group | Essential for anticancer and antimicrobial activity |

| Fluorine Substitution | Enhances potency against cancer cells |

| Tetrahydronaphthalene Core | Provides structural stability and bioactivity |

Case Study 1: Anticancer Efficacy

A study conducted on a series of tetrahydronaphthalene derivatives demonstrated that modifications at the amino position significantly enhanced anticancer efficacy. The most active compound in this series exhibited a remarkable reduction in tumor cell viability compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity with lower MIC values than many conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.